molecular formula C16H15F4N3O4 B15031030 3,3,3-Trifluoro-2-(2-fluoro-benzoylamino)-2-(5-methyl-isoxazol-3-ylamino)-propionic acid ethyl ester

3,3,3-Trifluoro-2-(2-fluoro-benzoylamino)-2-(5-methyl-isoxazol-3-ylamino)-propionic acid ethyl ester

Cat. No.: B15031030
M. Wt: 389.30 g/mol
InChI Key: SYYRFLLMIRCIJY-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE is a complex organic compound with a unique structure that includes trifluoromethyl, fluorophenyl, formamido, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE is unique due to its combination of trifluoromethyl, fluorophenyl, formamido, and oxazolyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

Molecular Formula

C16H15F4N3O4

Molecular Weight

389.30 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate

InChI

InChI=1S/C16H15F4N3O4/c1-3-26-14(25)15(16(18,19)20,21-12-8-9(2)27-23-12)22-13(24)10-6-4-5-7-11(10)17/h4-8H,3H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

SYYRFLLMIRCIJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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